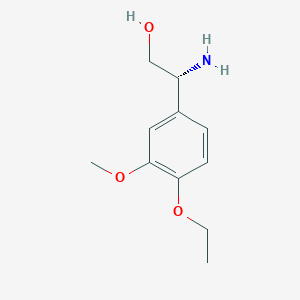
(R)-2-Amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to neurotransmission, potentially affecting the central nervous system.
相似化合物的比较
Similar Compounds
(S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine: Similar in structure but with a different functional group (methylsulfonyl) and stereochemistry.
2-(2-(2-Methoxyethoxy)ethoxy) ethanamine: Shares the methoxyethoxy group but differs in the overall structure and functional groups.
Uniqueness
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(4-ethoxy-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10-5-4-8(9(12)7-13)6-11(10)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m0/s1 |
InChI 键 |
YVWGJVRRSJCJRJ-VIFPVBQESA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)[C@H](CO)N)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(CO)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



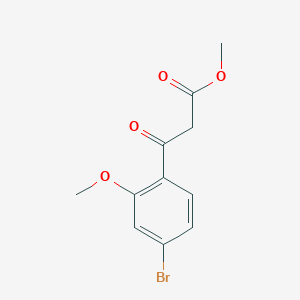
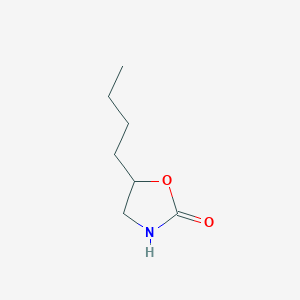
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
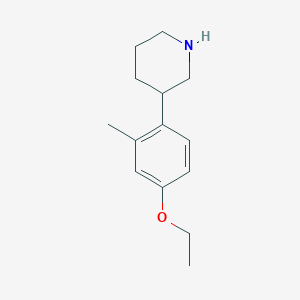
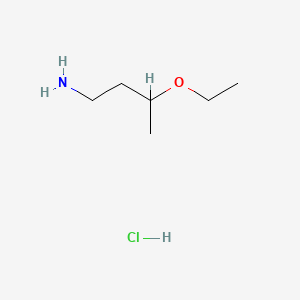
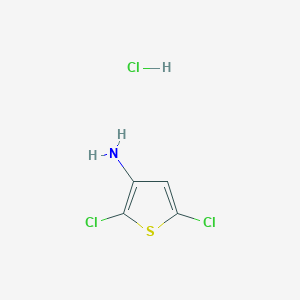
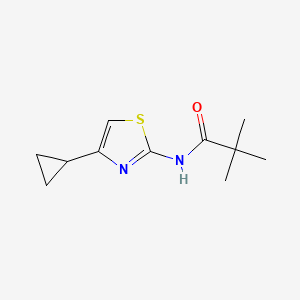
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)
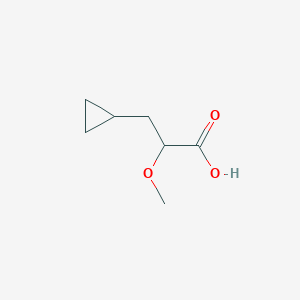
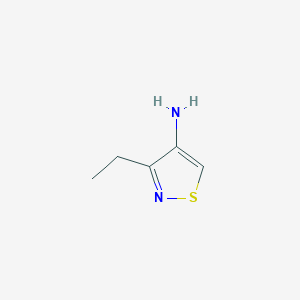
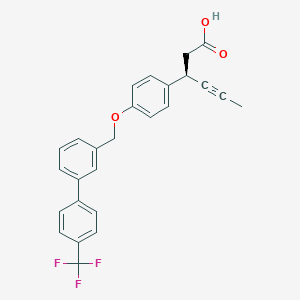
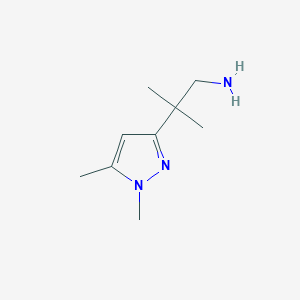
![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)
